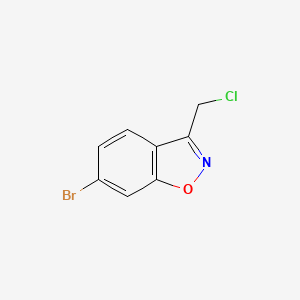
6-Bromo-3-(chloromethyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole typically involves the bromination and chloromethylation of a benzoxazole precursor. One common method includes the bromination of 1,2-benzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(chloromethyl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazoles with various functional groups.
Oxidation and reduction: Oxidized or reduced benzoxazole derivatives.
Coupling reactions: Biaryl or diaryl compounds.
Scientific Research Applications
6-Bromo-3-(chloromethyl)-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(methyl)-1,2-benzoxazole
- 6-Chloro-3-(chloromethyl)-1,2-benzoxazole
- 5-Bromo-2-(chloromethyl)-1,3-benzoxazole
Uniqueness
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
InChI Key |
ILDREVPKROONQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















